molecular formula C17H16N2O4S2 B2454650 3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 868676-39-5

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No. B2454650
CAS RN: 868676-39-5
M. Wt: 376.45
InChI Key: MZAWXZYFSBBGIW-UHFFFAOYSA-N
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Description

The compound “3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide” is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a methylfuran group, and a thiazol group. These groups are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the aromatic rings (in the benzenesulfonyl and methylfuran groups) and the heterocyclic ring (in the thiazol group) could potentially have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the benzenesulfonyl group might undergo electrophilic aromatic substitution reactions, while the thiazol ring might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic and heterocyclic rings might increase its stability and affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

  • The compound N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, similar in structure to the queried compound, was synthesized and characterized, highlighting the potential for detailed structural analysis of related compounds using various spectral methods (Manolov, Ivanov, & Bojilov, 2021).

Biological Activity and Applications

  • Urease Inhibition and Cytotoxicity:

    • A novel series of bi-heterocyclic propanamides showed potent urease inhibitory activity and displayed less cytotoxic behavior in hemolysis tests, suggesting potential applications in addressing urease-related disorders and possibly minimizing cytotoxic effects (Abbasi et al., 2020).
  • Anticancer Activity:

    • Certain synthesized propanamide derivatives exhibited marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, indicating potential utility in cancer treatment (Zablotskaya et al., 2013).
    • A study synthesized N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives and evaluated them for anticancer activity, showing promising results against human colorectal and cervix carcinoma cell lines (Karakuş et al., 2018).
  • Enzyme Inhibition and Potential Drug Development:

    • Research on synthesized N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides revealed weak inhibition against human carbonic anhydrase isoenzymes, suggesting a basis for further development of selective inhibitors in this class (Mishra et al., 2016).
  • Ion-Flotation and Biological Studies:

    • Complexes of bivalent transition metals with similar thiazol-2-yl propanamide structures were studied, showing potential for metal ion separation using ion-flotation methods and biological activity (antimicrobial, anti-oxidant, and cytotoxic), indicating a multifaceted application in biomedical and chemical separation fields (Zaky et al., 2016).

Pharmaceutical Implications and Molecular Interactions

  • Studies on related thiazol-2-yl propanamides have shown potential in synthesizing compounds with anti-inflammatory and anticancer properties, suggesting possible pharmaceutical applications for compounds with similar structures (Mathvink et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with biological receptors or enzymes. If it’s a synthetic intermediate, it might be designed to undergo specific chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used or stored .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactions, or investigating its mechanism of action .

properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-12-7-8-15(23-12)14-11-24-17(18-14)19-16(20)9-10-25(21,22)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAWXZYFSBBGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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